![molecular formula C16H19N3O B5805626 N-[4-(diethylamino)phenyl]isonicotinamide](/img/structure/B5805626.png)
N-[4-(diethylamino)phenyl]isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)phenyl]isonicotinamide, commonly known as DENAQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DENAQ is a derivative of isonicotinamide and is commonly used as a pharmacological tool to study the role of nicotinic acetylcholine receptors in various physiological and pathological processes.
Mécanisme D'action
DENAQ acts as a selective agonist for α4β2 nicotinic acetylcholine receptors. It binds to these receptors and activates them, leading to the release of various neurotransmitters such as dopamine, acetylcholine, and serotonin. This activation of nicotinic receptors has been shown to have various physiological and pharmacological effects.
Biochemical and Physiological Effects
DENAQ has been shown to have various biochemical and physiological effects, including improving memory and cognitive function, reducing inflammation, and acting as an analgesic. It has also been shown to have potential neuroprotective effects in various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DENAQ in laboratory experiments is its selectivity for α4β2 nicotinic acetylcholine receptors, which allows for specific targeting of these receptors. However, one of the limitations of using DENAQ is its relatively short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several potential future directions for research on DENAQ. One area of interest is the development of more potent and selective agonists for nicotinic acetylcholine receptors. Another area of interest is the potential use of DENAQ in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of DENAQ.
Méthodes De Synthèse
The synthesis of DENAQ involves the reaction of isonicotinamide with N,N-diethylethylenediamine in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure DENAQ.
Applications De Recherche Scientifique
DENAQ has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It is also used as a pharmacological tool to study the role of nicotinic acetylcholine receptors in various physiological and pathological processes.
Propriétés
IUPAC Name |
N-[4-(diethylamino)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-3-19(4-2)15-7-5-14(6-8-15)18-16(20)13-9-11-17-12-10-13/h5-12H,3-4H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOMJXUHHBNWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)phenyl]pyridine-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.